Cas no 2137726-05-5 (2(3H)-Benzoxazolethione, 7-methyl-5-nitro-)

2(3H)-Benzoxazolethione, 7-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzoxazolethione, 7-methyl-5-nitro-
-
- Inchi: 1S/C8H6N2O3S/c1-4-2-5(10(11)12)3-6-7(4)13-8(14)9-6/h2-3H,1H3,(H,9,14)
- InChI Key: JYQPNWNMWXPTBL-UHFFFAOYSA-N
- SMILES: O1C2=C(C)C=C([N+]([O-])=O)C=C2NC1=S
2(3H)-Benzoxazolethione, 7-methyl-5-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-387856-0.05g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 0.05g |
$983.0 | 2025-03-16 | |
Enamine | EN300-387856-0.1g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 0.1g |
$1031.0 | 2025-03-16 | |
Enamine | EN300-387856-10.0g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 10.0g |
$5037.0 | 2025-03-16 | |
Enamine | EN300-387856-0.25g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 0.25g |
$1078.0 | 2025-03-16 | |
Enamine | EN300-387856-5.0g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 5.0g |
$3396.0 | 2025-03-16 | |
Enamine | EN300-387856-1.0g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 1.0g |
$1172.0 | 2025-03-16 | |
Enamine | EN300-387856-0.5g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 0.5g |
$1124.0 | 2025-03-16 | |
Enamine | EN300-387856-2.5g |
7-methyl-5-nitro-1,3-benzoxazole-2-thiol |
2137726-05-5 | 95.0% | 2.5g |
$2295.0 | 2025-03-16 |
2(3H)-Benzoxazolethione, 7-methyl-5-nitro- Related Literature
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
Additional information on 2(3H)-Benzoxazolethione, 7-methyl-5-nitro-
Professional Introduction to 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- (CAS No. 2137726-05-5)
2(3H)-Benzoxazolethione, 7-methyl-5-nitro-, identified by the Chemical Abstracts Service Number (CAS No.) 2137726-05-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazolethione class, a structurally diverse group known for its broad spectrum of biological activities. The presence of both nitro and methyl substituents in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- consists of a benzoxazole core with a thione functional group at the 2-position and a nitro group at the 5-position, accompanied by a methyl substituent at the 7-position. This arrangement contributes to its distinct chemical reactivity and potential biological interactions. The benzoxazole ring itself is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to engage with various biological targets.
In recent years, there has been an increasing interest in benzoxazole derivatives as pharmacological agents. The thione moiety in 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- enhances its solubility and reactivity, which are crucial factors in drug design. Moreover, the nitro group can serve as a pharmacophore or a site for further chemical modification, enabling the synthesis of analogs with tailored properties. The methyl substituent at the 7-position further influences the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets.
One of the most compelling aspects of 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- is its potential application in addressing various therapeutic challenges. Current research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern in 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- may enhance its efficacy against certain pathogens or diseases by modulating specific biological pathways.
Recent studies have highlighted the importance of benzoxazole derivatives in oncology research. For instance, modifications to the benzoxazole core have led to the discovery of compounds that inhibit kinases and other enzymes involved in cancer cell proliferation. The nitro group in 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- may play a role in these interactions by serving as a hydrogen bond acceptor or by influencing redox processes within cancer cells. Furthermore, the thione moiety could participate in disulfide bond formation or other covalent interactions with target proteins.
The synthesis of 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by nitration and methylation steps. Advanced techniques such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or to achieve regioselective modifications.
In terms of pharmacokinetic properties, 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- must be evaluated for solubility, stability, bioavailability, and metabolic degradation pathways. These factors are critical for determining its suitability as an oral or injectable drug candidate. Computational modeling and experimental techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for characterizing these properties.
The regulatory landscape for novel pharmaceutical compounds like 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- is stringent but well-established. Preclinical studies must be conducted to assess acute toxicity, chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity before human clinical trials can begin. These studies provide critical data on safety margins and dosing regimens necessary for safe clinical use.
Once preclinical data is satisfactory, Phase I clinical trials are initiated to evaluate safety and pharmacokinetics in healthy volunteers. If these trials demonstrate acceptable safety profiles and pharmacokinetic behavior, Phase II trials focus on efficacy in patients with the target disease or condition. Successful Phase II results often lead to larger Phase III trials that confirm efficacy and monitor adverse effects before regulatory approval.
The future directions for research on 2(3H)-Benzoxazolethione, 7-methyl-5-nitro- include exploring its potential as a lead compound for drug development or as part of combination therapies targeting multiple disease pathways. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options. Additionally, advancements in synthetic chemistry and computational biology may accelerate the discovery and optimization process for this class of compounds.
In conclusion,2(3H)-Benzoxazolethione, 7-methyl, 5-nitro, CAS No. 2137726-05-5, represents an intriguing compound with significant pharmaceutical potential. Its unique structural features offer opportunities for designing novel therapeutics with improved efficacy and reduced side effects compared to existing treatments. Continued research into its biological activities will likely uncover new applications across multiple therapeutic areas.
2137726-05-5 (2(3H)-Benzoxazolethione, 7-methyl-5-nitro-) Related Products
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)


